Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-methoxy-2-methylpropane;palladium;2-phenylethanamine;chloride
Description
The compound dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane (CAS 657408-07-6; molecular formula C₂₆H₃₅O₂P; molecular weight 410.53) is a monodentate phosphine ligand widely used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations . Its structure features two cyclohexyl groups attached to phosphorus and a biphenyl scaffold substituted with methoxy groups at the 2,6-positions (Figure 1). The ligand forms complexes with palladium, often in combination with ancillary ligands like 2-phenylethanamine and chloride, to stabilize the metal center and enhance catalytic activity .
Properties
Molecular Formula |
C39H58ClNO3PPd- |
|---|---|
Molecular Weight |
761.7 g/mol |
IUPAC Name |
dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-methoxy-2-methylpropane;palladium;2-phenylethanamine;chloride |
InChI |
InChI=1S/C26H35O2P.C8H11N.C5H12O.ClH.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;9-7-6-8-4-2-1-3-5-8;1-5(2,3)6-4;;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-5H,6-7,9H2;1-4H3;1H;/p-1 |
InChI Key |
FAPYCEAZDJFBCB-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C(C=C1)CCN.[Cl-].[Pd] |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The ligand dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane (S-Phos) is synthesized via a multi-step procedure:
Step 1: Formation of the Biphenyl Core
The biphenyl backbone is constructed through a coupling reaction, typically a Suzuki or similar cross-coupling, between appropriately substituted aryl halides and boronic acids to yield 2-(2,6-dimethoxyphenyl)phenyl derivatives.Step 2: Introduction of Methoxy Groups
Methoxy substituents at the 2’ and 6’ positions of the biphenyl core are introduced by methylation reactions, often involving methyl iodide or dimethyl sulfate under basic conditions.Step 3: Attachment of the Phosphine Group
The phosphine moiety is installed by reaction of the biphenyl intermediate with dicyclohexylphosphine under controlled conditions, often involving lithiation of the biphenyl intermediate followed by quenching with chlorodicyclohexylphosphine.
This synthetic strategy yields a bulky, electron-rich phosphine ligand with two dicyclohexyl groups and two methoxy substituents that enhance its electron-donating ability and steric profile, critical for catalytic activity in palladium complexes.
Physical and Chemical Properties
| Property | Data |
|---|---|
| Molecular formula | C26H35O2P |
| Molecular weight | 410.53 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Melting point | 164–166 °C |
| Solubility | Soluble in chloroform |
| Stability | Air-sensitive, requires inert atmosphere storage |
Preparation of the Palladium Complex: Chloropalladium(II) Complex with S-Phos, 2-Methoxy-2-methylpropane, and 2-Phenylethanamine
Complex Composition and Structure
The target complex is formulated as chloropalladium(1+), coordinated by the dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane ligand, 2-methoxy-2-methylpropane (a solvent or stabilizing ether adduct), and 2-phenylethanamine (an amine ligand), with chloride as the counter ion. Its molecular formula is C39H57ClNO3PPd, with a molecular weight of approximately 760.72 g/mol.
Synthetic Method
The preparation involves the following key steps:
Step 1: Ligand Coordination to Palladium
The phosphine ligand (S-Phos) is first coordinated to a palladium(II) precursor, commonly palladium chloride or palladium acetate, under inert atmosphere conditions to form a palladium-phosphine intermediate.Step 2: Addition of 2-Phenylethanamine
The amine ligand, 2-phenylethanamine, is introduced to the reaction mixture to coordinate to the palladium center, stabilizing the complex and modulating its electronic properties.Step 3: Incorporation of 2-Methoxy-2-methylpropane
This ether acts as a solvent or adduct, often stabilizing the complex in solution and facilitating crystallization.Step 4: Isolation and Purification
The complex is isolated as a solid, typically by crystallization or precipitation, and purified to a minimum purity of 98% as confirmed by spectroscopic and analytical methods.Step 5: Storage
The complex is stored at low temperature (2–8 °C) to maintain stability, as it can be sensitive to air and moisture.
Physical Data
| Property | Data |
|---|---|
| Molecular formula | C39H57ClNO3PPd |
| Molecular weight | 760.72 g/mol |
| Melting point | 176 °C |
| Purity | ≥ 98% |
| Storage conditions | 2–8 °C, inert atmosphere recommended |
Experimental Notes and Reaction Conditions
The coordination reactions are typically performed under inert atmosphere (argon or nitrogen) to prevent oxidation of the phosphine ligand and palladium center.
Solvents such as tetrahydrofuran (THF), 1,4-dioxane, or ethers like 2-methoxy-2-methylpropane are used for their coordinating ability and solubility properties.
Reaction temperatures range from ambient to moderate heating (e.g., 65–100 °C) depending on the step and reagents used.
Purification often involves flash chromatography or recrystallization to achieve high purity.
Yield optimization involves careful control of stoichiometry, reaction time, and atmosphere.
Summary Table of Preparation Steps
| Step No. | Component/Reaction | Conditions & Notes | Yield / Purity |
|---|---|---|---|
| 1 | Biphenyl core formation (coupling) | Suzuki coupling, inert atmosphere | High yield (varies) |
| 2 | Methoxy group introduction | Methylation with methyl iodide/base | High yield |
| 3 | Phosphine attachment | Lithiation + chlorodicyclohexylphosphine | High yield |
| 4 | Palladium coordination with S-Phos | PdCl2 or Pd(OAc)2, inert atmosphere | High purity |
| 5 | Addition of 2-phenylethanamine | Ambient to 65 °C, inert atmosphere | Stable complex |
| 6 | Incorporation of 2-methoxy-2-methylpropane | Ether adduct formation, crystallization | ≥ 98% purity |
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in substitution reactions where the phosphane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphane derivatives. These products are often used as intermediates in further chemical synthesis and industrial applications .
Scientific Research Applications
Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane is widely used in scientific research due to its versatility and effectiveness. Some of its applications include:
Chemistry: Used as a ligand in various catalytic reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Used in the development of drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane involves its role as a ligand in catalytic reactions. The compound coordinates with palladium or other metal centers to form active catalytic species. These species facilitate the formation of carbon-carbon and carbon-nitrogen bonds by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved include the activation of aryl halides and amines, leading to the formation of complex organic molecules .
Comparison with Similar Compounds
Physical Properties :
- Melting Point: 164–166°C
- Boiling Point: 513.3°C at 760 mmHg
- SMILES:
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.
Palladium complexes of this ligand, such as SPhos Pd G3 (CAS 1445085-82-4), are commercially significant due to their high thermal stability (melting point: 197–214°C) and efficiency in aryl-aryl bond formation .
Structural and Functional Differences
The catalytic performance of palladium-phosphine complexes is influenced by the steric and electronic properties of the ligand. Below is a comparative analysis with key analogs:
Table 1: Comparative Overview of Phosphine Ligands and Their Palladium Complexes
*Molecular weight estimated from formula C₃₉H₅₄PPd.
Key Observations :
Substituent Effects :
- Methoxy (SPhos) : Electron-donating methoxy groups increase electron density at palladium, accelerating oxidative addition steps. However, smaller steric bulk allows for broader substrate scope in arylations .
- Isopropoxy (RuPhos) : Bulkier isopropoxy groups enhance steric shielding, improving selectivity in aminations but reducing reactivity with hindered substrates .
- Triisopropyl (XPhos) : Extreme steric bulk enables catalysis with highly substituted aryl halides, albeit at higher catalyst loadings .
Thermal Stability :
- SPhos Pd G3 (197–214°C) outperforms RuPhos complexes in high-temperature reactions due to methoxy groups’ stability .
Solubility :
- Methoxy-substituted ligands exhibit better solubility in polar solvents (e.g., dioxane) compared to isopropoxy analogs, facilitating homogeneous catalysis .
Catalytic Performance in Cross-Coupling Reactions
Table 2: Reaction-Specific Efficiency of Palladium Complexes
| Reaction Type | SPhos Pd G3 | RuPhos Complex | XPhos Pd G1 |
|---|---|---|---|
| Suzuki-Miyaura | High yield (>90%) | Moderate yield (70%) | Low yield (<50%) |
| Buchwald-Hartwig | Excellent | Excellent | Poor |
| Challenging Substrates | Moderate | Poor | High yield (>80%) |
Research Findings :
- SPhos Pd G3 achieves >90% yields in Suzuki couplings due to optimal balance of electron donation and moderate steric bulk .
- RuPhos excels in Buchwald-Hartwig aminations, where steric bulk prevents β-hydride elimination .
- XPhos Pd G1 is preferred for sterically demanding substrates (e.g., ortho-substituted aryl halides) due to its highly shielded palladium center .
Mechanistic Insights
- Coordination Geometry: SPhos and RuPhos form monodentate complexes, while ligands like Ph₂PCH₂CH₂Py () create dimeric structures with reduced activity .
- Ancillary Ligands : The presence of 2-phenylethanamine in SPhos Pd G3 stabilizes the palladium(0) intermediate, accelerating reductive elimination .
Biological Activity
Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane; 2-methoxy-2-methylpropane; palladium; 2-phenylethanamine; chloride, often referred to as a palladium complex, is a sophisticated organophosphorus compound notable for its catalytic properties in organic synthesis. This article delves into its biological activity, focusing on its mechanisms of action, applications in catalysis, and potential implications in pharmaceutical synthesis.
Molecular Composition
The compound has the molecular formula and features a complex structure that includes:
- Palladium Center : Central to its catalytic function.
- Phosphine Ligand : Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane acts as a ligand that stabilizes the palladium.
- Methoxy Substituents : These enhance the electronic properties of the ligand.
Structural Representation
The structural formula can be represented as follows:
The biological activity of this compound is primarily linked to its role in catalysis. The palladium center facilitates various chemical reactions through a series of steps:
- Oxidative Addition : The substrate binds to the palladium, increasing its oxidation state.
- Transmetalation : A second reactant transfers its metal group to the palladium complex.
- Reductive Elimination : The final product is formed by releasing the product from the palladium.
This mechanism allows for efficient carbon-carbon bond formation, which is crucial in synthesizing biologically active compounds.
Catalytic Applications
The compound has shown significant promise in various catalytic applications, particularly in:
- Cross-Coupling Reactions : Used extensively in Suzuki-Miyaura reactions, facilitating the formation of biaryl compounds which are vital in pharmaceuticals.
- C-H Activation : The compound can activate C-H bonds under mild conditions, making it valuable for synthesizing complex organic molecules.
Table 1: Comparison of Catalytic Efficiency
Case Study 1: Synthesis of Biologically Active Compounds
A study demonstrated that utilizing dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane in palladium-catalyzed reactions significantly increased the yield of biologically active compounds such as anti-cancer agents. The research highlighted that the unique steric and electronic properties of the phosphine ligand enhanced reactivity compared to traditional catalysts.
Case Study 2: Development of New Therapeutics
Research involving this compound has led to the development of new therapeutic agents targeting metabolic diseases. The palladium complex facilitated the synthesis of thiadiazoles, which are known to inhibit DGAT1, an enzyme implicated in lipid metabolism disorders.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing palladium-phosphane complexes like Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane?
- Methodological Answer : Synthesis typically involves reacting the phosphane ligand with palladium chloride under inert conditions. Key parameters include solvent choice (e.g., toluene or DMF), base selection (e.g., potassium carbonate), and temperature control to avoid ligand oxidation. The methoxy groups on the ligand enhance electron-donating capacity, stabilizing Pd intermediates . Characterization via P NMR and X-ray crystallography confirms coordination geometry and purity.
Q. How does the ligand structure influence catalytic efficiency in cross-coupling reactions?
- Methodological Answer : The 2,6-dimethoxyphenyl substituents on the phosphane ligand increase steric bulk and electron density at the Pd center, accelerating oxidative addition and reductive elimination steps in Suzuki-Miyaura couplings. Comparative studies with simpler phosphines (e.g., PPh) show higher turnover numbers (TONs) for bulky ligands due to reduced catalyst poisoning .
Q. What analytical techniques are essential for characterizing palladium complexes in this system?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H, C, and P NMR to confirm ligand coordination and purity.
- HRMS : High-resolution mass spectrometry validates molecular ion peaks.
- X-ray Diffraction : Resolves Pd-ligand bond lengths and angles, critical for mechanistic studies .
Q. Why is 2-methoxy-2-methylpropane (MTBE) used as a solvent in these reactions?
- Methodological Answer : MTBE’s low polarity minimizes side reactions (e.g., ligand oxidation) while stabilizing Pd intermediates. Its high volatility aids in post-reaction purification. Solvent screening data shows MTBE outperforms THF or DMF in reactions requiring anhydrous conditions .
Advanced Research Questions
Q. How can computational methods optimize ligand design for enantioselective catalysis?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic effects of substituents (e.g., methoxy vs. methyl groups) on Pd’s frontier orbitals. For example, meta-methoxy groups lower the LUMO energy, favoring oxidative addition of aryl halides. Molecular docking studies predict steric interactions with substrates to guide asymmetric synthesis .
Q. What mechanisms explain contradictory catalytic activity data in aryl chloride couplings?
- Methodological Answer : Discrepancies arise from variations in base strength (e.g., KPO vs. CsCO) and Pd oxidation states. Kinetic studies using in situ EXAFS reveal that stronger bases promote Pd(0) regeneration but may deactivate the catalyst via phosphane ligand oxidation. Controlled experiments with O-free conditions resolve such contradictions .
Q. How does ligand hydrophobicity affect catalyst stability in aqueous-phase reactions?
- Methodological Answer : Hydrophobic cyclohexyl groups on the ligand shield Pd from water-induced decomposition. Comparative TGA data shows 20% higher thermal stability for dicyclohexylphosphane complexes vs. arylphosphines. However, excessive hydrophobicity reduces solubility, necessitating co-solvents like ethanol .
Q. What strategies mitigate palladium nanoparticle formation during catalysis?
- Methodological Answer : Ligand-to-Pd ratios >2:1 suppress aggregation by sativating coordination sites. In situ UV-Vis monitoring detects nanoparticle formation (absorbance ~400 nm), prompting adjustments in reducing agents (e.g., replacing NaBH with HCOH). TEM imaging validates successful suppression .
Key Research Findings
- Ligand Steric Effects : Bulky substituents reduce β-hydride elimination in Heck reactions, improving selectivity for mono-coupled products .
- Solvent-Base Synergy : MTBE with KPO achieves 95% yield in Buchwald-Hartwig aminations, while DMF-CsCO yields only 65% due to side reactions .
- Oxidative Stability : Methoxy groups on the ligand resist oxidation better than isopropoxy analogs, as shown by P NMR tracking of phosphane oxide formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
